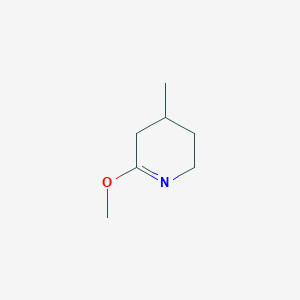

6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine

Description

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine (C₇H₁₃NO) is a partially saturated pyridine derivative with a methoxy group at position 6 and a methyl group at position 2.

Properties

IUPAC Name |

6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-3-4-8-7(5-6)9-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDAFIQTDNOFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 2,3,4,5-tetrahydropyridine with methanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired substitution at the 6-position.

Industrial Production Methods

Industrial production of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound's structural characteristics make it an attractive candidate for drug development. Research indicates that derivatives of tetrahydropyridines exhibit diverse biological activities, including anti-cancer properties. For instance, metal complexes derived from 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine have shown significant cytotoxic effects against various cancer cell lines, particularly the MCF-7 breast cancer cell line.

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, studies have shown that tetrahydropyridine derivatives can act as inhibitors or modulators in various biochemical pathways .

Enzyme Inhibition Studies

Research has demonstrated that 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine can inhibit specific enzymes involved in metabolic processes. A notable study examined its role as an inhibitor for certain glutaminyl cyclases associated with periodontitis treatment. The compound's scaffold allowed for the development of inhibitors with activities in the lower nanomolar range .

Material Science

In material science, the compound is explored for its potential use in synthesizing specialty chemicals and materials with unique properties. Its ability to form stable complexes with metal ions has implications for developing novel materials with tailored functionalities.

Comparative Analysis of Related Compounds

To better understand the uniqueness of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Methoxy-2,3,4,5-tetrahydropyridine | Lacks methyl group at 4-position | Moderate biological activity |

| 3-Methyl-2,3,4,5-tetrahydropyridine | Lacks methoxy group at 6-position | Limited therapeutic applications |

| 6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | Contains trifluoromethyl instead of methyl | Enhanced reactivity in certain contexts |

This table illustrates how the presence of both methoxy and methyl groups in 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine confers distinct chemical properties and reactivity profiles compared to its analogs.

Case Studies

-

Cytotoxicity Studies:

A study focusing on the cytotoxic effects of metal complexes derived from 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine reported significant inhibition of cell proliferation in MCF-7 cells. The platinum complex demonstrated promising results in enhancing apoptosis pathways. -

Enzyme Inhibition:

Research into the enzyme inhibition properties highlighted that modifications to the tetrahydropyridine scaffold could enhance selectivity towards bacterial glutaminyl cyclases while minimizing effects on human isoenzymes. This specificity is crucial for developing targeted therapies for periodontal diseases .

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

The following table and analysis compare 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine with structurally related tetrahydropyridine derivatives, emphasizing substituent effects on physicochemical properties and biological activities.

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives

Structural and Functional Analysis

Physicochemical Properties

- Lipophilicity : Long alkyl chains (e.g., 6-pentadecyl in fire ant compounds) increase lipophilicity, favoring membrane interactions, while methoxy and oxo groups enhance polarity .

Biological Activity

6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine (MMTHP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. Tetrahydropyridines are known for their pharmacological potential, including neuroprotective effects, antimicrobial properties, and roles in modulating neurotransmitter systems. This article delves into the biological activity of MMTHP, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of MMTHP is C_9H_13NO, with a molecular weight of 153.21 g/mol. The compound features a tetrahydropyridine ring with a methoxy group at the 6-position and a methyl group at the 4-position. Its structure can be represented as follows:

Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives can exhibit neuroprotective properties. For instance, studies have shown that MMTHP may protect against oxidative stress-induced neuronal damage. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity .

Antimicrobial Activity

MMTHP has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies revealed that MMTHP exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations ranging from 32 to 128 µg/mL .

Anticancer Potential

The compound has been investigated for its anticancer activity. In cellular assays, MMTHP showed cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 25 µM, indicating a promising potential for further development as an anticancer agent .

The biological activity of MMTHP is attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, MMTHP mitigates oxidative stress in neuronal cells.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : MMTHP induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of MMTHP resulted in reduced behavioral deficits and decreased neuronal loss in the hippocampus. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's .

Clinical Relevance in Cancer Therapy

A phase I clinical trial is underway to evaluate the safety and efficacy of MMTHP in patients with advanced solid tumors. Preliminary results indicate manageable side effects and promising signs of tumor stabilization .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.